
N-(4-fluorophenyl)-2-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-2-phenylpropanamide, also known as FPPP, is a synthetic compound that belongs to the class of amphetamines. It was first synthesized in the 1960s and has since been used in scientific research to understand its mechanism of action and potential therapeutic applications.
作用机制
N-(4-fluorophenyl)-2-phenylpropanamide acts as a reuptake inhibitor of dopamine and norepinephrine transporters. This leads to an increase in the levels of these neurotransmitters in the brain, which can result in a feeling of euphoria and increased alertness. N-(4-fluorophenyl)-2-phenylpropanamide also has some affinity for serotonin transporters, but its effects on serotonin levels are less pronounced.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-fluorophenyl)-2-phenylpropanamide are similar to other amphetamines. It can increase heart rate, blood pressure, and body temperature. It can also cause sweating, dry mouth, and dilated pupils. In high doses, N-(4-fluorophenyl)-2-phenylpropanamide can cause hallucinations, paranoia, and seizures. Long-term use of N-(4-fluorophenyl)-2-phenylpropanamide can result in addiction, tolerance, and withdrawal symptoms.
实验室实验的优点和局限性
N-(4-fluorophenyl)-2-phenylpropanamide has advantages and limitations for lab experiments. Its stimulant properties make it useful for studying the effects of neurotransmitter release in the brain. However, its potential for abuse and addiction makes it a challenging compound to work with. Researchers must take precautions to ensure that N-(4-fluorophenyl)-2-phenylpropanamide is handled safely and that its use is strictly controlled.
未来方向
There are several future directions for research on N-(4-fluorophenyl)-2-phenylpropanamide. One area of interest is its potential use as a treatment for ADHD and narcolepsy. Further studies are needed to determine its efficacy and safety in these applications. Another area of interest is its potential use as a performance-enhancing drug in sports. More research is needed to understand the risks and benefits of using N-(4-fluorophenyl)-2-phenylpropanamide in this context. Finally, researchers may continue to study the mechanism of action of N-(4-fluorophenyl)-2-phenylpropanamide and its effects on neurotransmitter release in the brain to better understand the role of these neurotransmitters in behavior and cognition.
Conclusion:
In conclusion, N-(4-fluorophenyl)-2-phenylpropanamide is a synthetic compound that has been used in scientific research to study its effects on the central nervous system. It has stimulant properties and can increase dopamine and norepinephrine release in the brain. N-(4-fluorophenyl)-2-phenylpropanamide has potential therapeutic applications in the treatment of ADHD and narcolepsy, as well as potential use as a performance-enhancing drug in sports. Researchers must take precautions to ensure that N-(4-fluorophenyl)-2-phenylpropanamide is handled safely and that its use is strictly controlled. Further research is needed to understand the risks and benefits of using N-(4-fluorophenyl)-2-phenylpropanamide in these applications and to better understand its mechanism of action.
合成方法
The synthesis of N-(4-fluorophenyl)-2-phenylpropanamide involves the reaction of 4-fluorophenylacetone with phenylpropanolamine. The reaction is catalyzed by hydrochloric acid and requires careful temperature control and purification steps to obtain pure N-(4-fluorophenyl)-2-phenylpropanamide. The yield of N-(4-fluorophenyl)-2-phenylpropanamide can vary depending on the reaction conditions and the purity of the starting materials.
科学研究应用
N-(4-fluorophenyl)-2-phenylpropanamide has been used in scientific research to study its effects on the central nervous system. It has been shown to have stimulant properties and can increase dopamine and norepinephrine release in the brain. This makes it a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. N-(4-fluorophenyl)-2-phenylpropanamide has also been studied for its potential use as a performance-enhancing drug in sports.
属性
产品名称 |
N-(4-fluorophenyl)-2-phenylpropanamide |
|---|---|
分子式 |
C15H14FNO |
分子量 |
243.28 g/mol |
IUPAC 名称 |
N-(4-fluorophenyl)-2-phenylpropanamide |
InChI |
InChI=1S/C15H14FNO/c1-11(12-5-3-2-4-6-12)15(18)17-14-9-7-13(16)8-10-14/h2-11H,1H3,(H,17,18) |
InChI 键 |
DEWGOGCOHJVWHY-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)F |
规范 SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine](/img/structure/B258182.png)
![(5Z)-1-(4-fluorophenyl)-5-[3-(trifluoromethyl)pyrazol-4-ylidene]-2H-tetrazole](/img/structure/B258183.png)

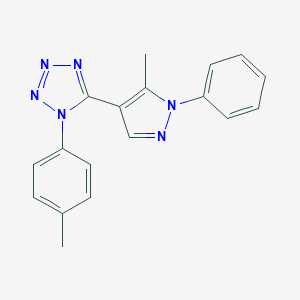
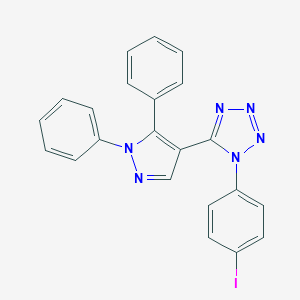
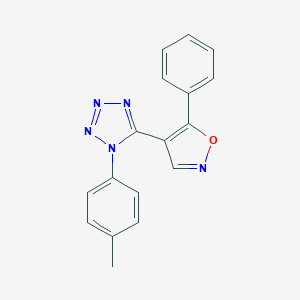
![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine](/img/structure/B258189.png)
![(5Z)-5-[3-(4-chlorophenyl)pyrazol-4-ylidene]-1-phenyl-2H-tetrazole](/img/structure/B258190.png)
![5-[5-(4-chlorophenyl)-4-isoxazolyl]-1-phenyl-1H-tetraazole](/img/structure/B258191.png)
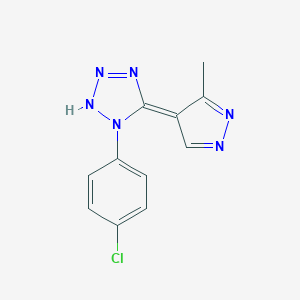
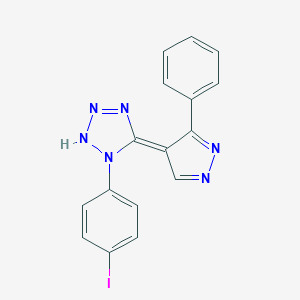
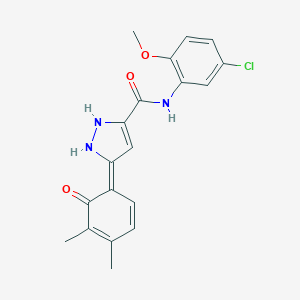
![N-[6-methyl-3-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B258204.png)
![3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B258205.png)